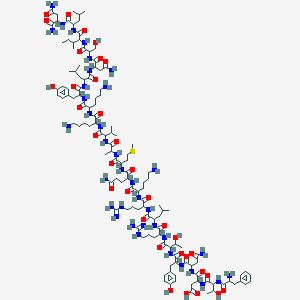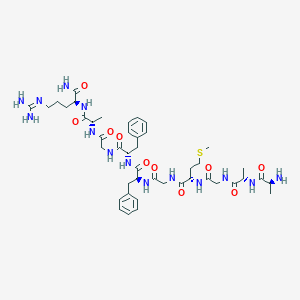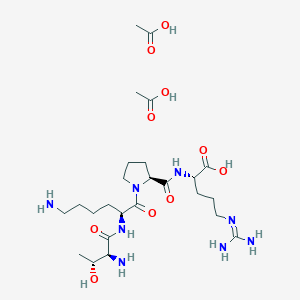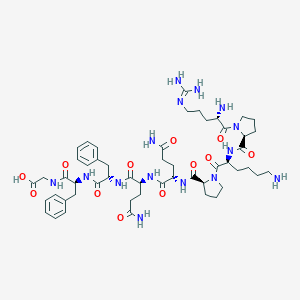
Secretin human
Vue d'ensemble
Description
Secretin is a hormone that regulates water homeostasis throughout the body and influences the environment of the duodenum by regulating secretions in the stomach, pancreas, and liver . It is a peptide hormone produced in the S cells of the duodenum, which are located in the intestinal glands . In humans, the secretin peptide is encoded by the SCT gene . Secretin helps regulate the pH of the duodenum by inhibiting the secretion of gastric acid from the parietal cells of the stomach and stimulating the production of bicarbonate from the ductal cells of the pancreas .
Synthesis Analysis
Human secretin is synthesized as a pre-propeptide of 121 amino acid residues, containing a signal peptide (residues 1-18), propeptide (19-26), secretin (28-54), and propeptide (58-121). This pre-propeptide is cleaved from both ends to achieve the active peptide of 27 amino acid residues .
Molecular Structure Analysis
Secretin is initially synthesized as a 120 amino acid precursor protein known as prosecretin. This precursor contains an N-terminal signal peptide, spacer, secretin itself (residues 28–54), and a 72-amino acid C-terminal peptide .
Chemical Reactions Analysis
The main action of secretin is to stimulate the pancreas to secrete pancreatic juice for pH regulation in the small intestines . Secretin is also responsible for body fluid homeostasis and bile production . Although it is a gastrointestinal hormone, secretin is also considered a neuropeptide hormone since it is also expressed in the central nervous system .
Physical And Chemical Properties Analysis
Secretin is a peptide hormone consisting of 27 amino acids . It has a chemical formula of C130H220N44O39 and an average weight of 3039.44 Da .
Applications De Recherche Scientifique
Gastrointestinal Functions
Secretin is well-known for its role in the gastrointestinal system. It stimulates the pancreas to secrete digestive enzymes and the liver to produce bile, aiding in digestion .
Brain Function Regulation
Secretin and its receptor are widely distributed across various brain regions, including the cerebral cortex, hippocampus, hypothalamus, and cerebellum. It has been implicated in regulating multiple cellular functions within these areas .
Therapeutic Potential
Human secretin (hSCT) has shown potential as a therapeutic agent due to its pleiotropic role. Research is ongoing to understand its structure in complex with its receptor to develop suitable therapeutic agents .
Diagnostic Applications
Currently, synthetic secretin is used for rare and specific diagnostic purposes in clinical settings .
Neurological Research
Secretin has drawn substantial research interest for its novel neuropeptide role. It has been shown to attenuate stereotypic circular movements in Japanese waltzing mice, suggesting a potential application in neurological disorder research .
Historical Significance
Secretin was the first hormone discovered in human history, and while it was initially known for its gastrointestinal functions, ongoing research continues to uncover its diverse roles .
Mécanisme D'action
Target of Action
Secretin human, a gastrointestinal peptide hormone, primarily targets the pancreas and the liver . It is produced from the enterochromaffin cells in the duodenum . The hormone is also expressed in the central nervous system, making it a neuropeptide hormone .
Mode of Action
The main action of secretin is to stimulate the pancreas to secrete pancreatic juice for pH regulation in the small intestines . It also plays a role in body fluid homeostasis and bile production . Secretin acts on these organs to stimulate the secretion of digestive enzymes and bicarbonate ions, which aid in the digestion and neutralization of acidic chyme .
Biochemical Pathways
Secretin primarily functions to neutralize the pH in the duodenum, allowing digestive enzymes from the pancreas (e.g., pancreatic amylase and pancreatic lipase) to function optimally . It also stimulates the secretion of bicarbonate and water by cholangiocytes in the bile duct, protecting it from bile acids by controlling the pH and promoting the flow in the duct .
Pharmacokinetics
In clinical trials, intravenous administration of synthetic human secretin stimulated the exocrine pancreas to promote juice and bicarbonate secretion, with variable responses depending on the pancreatic function of the individual .
Result of Action
The result of secretin’s action is the stimulation of pancreatic and gastric secretions to aid in the diagnosis of pancreatic exocrine dysfunction and the diagnosis of gastrinoma . It facilitates the identification of the ampulla of Vater and accessory papilla during endoscopic retrograde cholangiopancreatography (ERCP) .
Action Environment
Secretin is a hormone that regulates water homeostasis throughout the body and influences the environment of the duodenum by regulating secretions in the stomach, pancreas, and liver . It is a peptide hormone produced in the S cells of the duodenum, which are located in the intestinal glands . The hormone is also expressed in various brain regions from the cerebral cortex, hippocampus, hypothalamus to cerebellum .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(4S)-5-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[2-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C130H220N44O40/c1-60(2)43-81(120(208)173-100(66(13)14)103(134)191)153-95(183)54-149-106(194)77(31-35-92(132)180)159-116(204)84(46-63(7)8)166-118(206)85(47-64(9)10)164-111(199)75(29-23-41-146-129(139)140)155-113(201)79(32-36-93(133)181)160-117(205)83(45-62(5)6)162-110(198)73(27-21-39-144-127(135)136)154-104(192)67(15)152-94(182)53-148-107(195)78(33-37-97(185)186)158-109(197)74(28-22-40-145-128(137)138)156-115(203)82(44-61(3)4)163-112(200)76(30-24-42-147-130(141)142)157-122(210)90(57-176)170-119(207)86(48-65(11)12)165-114(202)80(34-38-98(187)188)161-123(211)91(58-177)171-126(214)102(69(17)179)174-121(209)87(49-70-25-19-18-20-26-70)168-125(213)101(68(16)178)172-96(184)55-150-108(196)88(51-99(189)190)167-124(212)89(56-175)169-105(193)72(131)50-71-52-143-59-151-71/h18-20,25-26,52,59-69,72-91,100-102,175-179H,21-24,27-51,53-58,131H2,1-17H3,(H2,132,180)(H2,133,181)(H2,134,191)(H,143,151)(H,148,195)(H,149,194)(H,150,196)(H,152,182)(H,153,183)(H,154,192)(H,155,201)(H,156,203)(H,157,210)(H,158,197)(H,159,204)(H,160,205)(H,161,211)(H,162,198)(H,163,200)(H,164,199)(H,165,202)(H,166,206)(H,167,212)(H,168,213)(H,169,193)(H,170,207)(H,171,214)(H,172,184)(H,173,208)(H,174,209)(H,185,186)(H,187,188)(H,189,190)(H4,135,136,144)(H4,137,138,145)(H4,139,140,146)(H4,141,142,147)/t67-,68+,69+,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,100-,101-,102-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMZNFCDEHGFEP-NFBCVYDUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C130H220N44O40 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701026608 | |
| Record name | Synthetic human secretin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701026608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3039.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Secretin (swine), 15-L-glutamic acid-16-glycine- | |
CAS RN |
108153-74-8 | |
| Record name | Secretin human [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108153748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Synthetic human secretin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701026608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What are the primary effects of Secretin human within the digestive system?
A1: Secretin human, a synthetic version of the naturally occurring peptide hormone secretin, plays a crucial role in regulating digestive processes. When secreted by S-cells in the small intestine, it primarily targets the pancreas and bile duct. [] Secretin stimulates pancreatic acinar and ductal epithelial cells to release bicarbonate-rich fluids into the duodenum. [] This bicarbonate neutralizes the acidity of chyme (partially digested food) entering the duodenum from the stomach, creating a more favorable pH environment for intestinal enzymes. [] Furthermore, secretin promotes pepsin secretion in the stomach and bile production in the liver, further aiding in digestion within the duodenum. []
Q2: How does Secretin human interact with its target cells to exert its effects?
A2: While the provided abstracts don't delve into the specific molecular mechanisms of Secretin human binding and downstream signaling, research indicates that it interacts with the secretin receptor. This receptor, a member of the G protein-coupled receptor family, is primarily found on pancreatic ductal cells, among other locations. Upon binding Secretin human, the receptor activates adenylate cyclase, leading to increased intracellular cyclic AMP (cAMP) levels. This cAMP surge triggers a cascade of events, ultimately culminating in the secretion of bicarbonate-rich fluids from pancreatic ductal cells. []
Q3: Has Secretin human been researched for its potential impact on other physiological processes beyond digestion?
A3: Yes, research suggests that secretin and its related peptides may play a role in ocular growth and the development of myopia. For instance, studies in chicks have shown that glucagon and oxyntomodulin, peptides within the same family as secretin, can inhibit the development of form-deprivation myopia. [] This effect appears to be mediated by receptors selective for glucagon and oxyntomodulin, suggesting a potential role for these peptides in regulating eye growth. []
Q4: Do any other gastrointestinal peptides exhibit direct lipolytic activity on human adipocytes?
A4: Research suggests that various gastrointestinal peptides, including vasoactive intestinal polypeptide, glucagon, secretin human, gastrin I, gastrin-releasing polypeptide, gastric inhibitory polypeptide, pancreatic polypeptide, motilin, bombesin, neurotensin, C-peptide, and cholecystokinin, do not significantly stimulate lipolysis in human adipocytes. [] This finding implies that the potential involvement of these hormones in obesity in humans might not be through a direct lipolytic effect on adipocytes. []
Q5: Does Secretin human play a role in the endocrine function of Leydig cells?
A6: Research suggests that Leydig cells, the primary source of testosterone in males, produce and release Secretin human. [] This release is further stimulated by human chorionic gonadotropin (hCG). [] Interestingly, both Secretin human and vasoactive intestinal peptide (VIP) can stimulate cAMP production in Leydig cells, suggesting they might act through a common receptor. [] Additionally, Secretin human appears to potentiate the stimulatory effect of gonadotropins on testosterone production in Leydig cells, potentially by influencing LH receptor coupling functions. [] This implies a potential regulatory role for Secretin human in Leydig cell function.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[[2-[[2-[[2-[[2-[[5-Amino-2-[[5-amino-2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B549625.png)








